methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate
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Overview
Description
Methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate is a complex organic compound that features a fluorophenyl group, a pyrrole ring, and a benzoate ester
Mechanism of Action
Target of Action
It is known that similar compounds with indole and pyrrole moieties have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, which could result in a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Carboxamido Linkage: The carboxamido linkage can be formed by reacting the pyrrole derivative with an appropriate carboxylic acid derivative under amide coupling conditions.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the pyrrole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler ester derivative with similar fluorophenyl functionality.
4-Fluorobenzoic acid: A carboxylic acid derivative with similar fluorophenyl functionality.
N-(4-fluorophenyl)pyrrole-2-carboxamide: A compound with a similar pyrrole and fluorophenyl structure.
Uniqueness
Methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-25-19(24)13-4-8-16(9-5-13)22-18(23)17-10-14(11-21-17)12-2-6-15(20)7-3-12/h2-11,21H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKVKFWZWVFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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